ASP4132

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ASP4132 is an orally active and highly effective activator of adenosine monophosphate-activated protein kinase (AMPK). It has shown significant potential in inhibiting the growth of non-small cell lung cancer cells . This compound is also a novel mitochondrial complex I inhibitor, which plays a crucial role in oxidative phosphorylation .

Wissenschaftliche Forschungsanwendungen

ASP4132 has a wide range of scientific research applications, including:

Cancer Research: This compound has demonstrated significant anti-cancer activity by inhibiting the growth of non-small cell lung cancer cells and inducing apoptosis.

Metabolic Studies: As an AMPK activator, this compound is used in studies related to metabolic regulation and energy homeostasis.

Mitochondrial Research: This compound, as a mitochondrial complex I inhibitor, is used to study the role of oxidative phosphorylation in cancer and other diseases.

Wirkmechanismus

Target of Action

The primary target of ASP4132 is the adenosine monophosphate-activated protein kinase (AMPK) . AMPK plays a crucial role in maintaining cellular metabolism .

Mode of Action

This compound acts as an AMPK activator . It potently inhibits cell growth, proliferation, cell cycle progression, as well as cell migration and invasion . It also induces robust apoptosis activation in treated cells .

Biochemical Pathways

This compound’s activation of AMPK leads to a series of downstream events, including mTORC1 inhibition, receptor tyrosine kinases (PDGFR and EGFR) degradation, Akt inhibition, and autophagy induction . These events are crucial in controlling cell growth and survival .

Pharmacokinetics

This compound’s plasma pharmacokinetics are characterized by high variability , with rapid absorption and accumulation from slow elimination . Dose-limiting toxicities have prohibited dose escalation .

Result of Action

In non-small cell lung cancer (NSCLC) cells, this compound treatment induces programmed necrosis, causing mitochondrial p53-cyclophilin D (CyPD)-adenine nucleotide translocase 1 (ANT1) association, mitochondrial depolarization, and medium lactate dehydrogenase release . In vivo, oral administration of a single dose of this compound largely inhibited NSCLC xenograft growth in SCID mice .

Biochemische Analyse

Biochemical Properties

ASP4132 plays a significant role in biochemical reactions. It interacts with enzymes and proteins such as adenosine monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis . This compound activates AMPK signaling, induces AMPKα1-ACC phosphorylation, and increases AMPK activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In primary non-small cell lung cancer (NSCLC) cells and established cell lines (A549 and NCI-H1944), this compound potently inhibits cell growth, proliferation, and cell cycle progression, as well as cell migration and invasion . It also induces robust apoptosis activation in NSCLC cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates AMPK signaling, leading to AMPKα1-ACC phosphorylation and increased AMPK activity . Furthermore, AMPK downstream events, including mTORC1 inhibition, receptor tyrosine kinases (PDGFR and EGFR) degradation, Akt α inhibition, and autophagy induction, are detected in this compound-treated NSCLC cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, oral administration of a single dose of this compound largely inhibited NSCLC xenograft growth in SCID mice

Metabolic Pathways

This compound is involved in several metabolic pathways. It activates AMPK, a master regulator of cellular energy homeostasis . This leads to a cascade of events, including mTORC1 inhibition, receptor tyrosine kinases degradation, Akt α inhibition, and autophagy induction .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not explicitly stated in the available literature. Given its role as an AMPK activator , it can be inferred that it likely interacts with cellular components in the cytoplasm where AMPK is typically located.

Vorbereitungsmethoden

The synthesis of ASP4132 involves a practical and scalable route that includes Suzuki-Miyaura coupling and hydrogenation. The process uses N-acetylcysteine and silica gel to effectively remove palladium, and employs a stable and mild reducing agent, 2-methylpyridine borane, for reductive amination . This method has improved the overall yield from 18% to 43% and has been successfully demonstrated on a pilot scale .

Analyse Chemischer Reaktionen

ASP4132 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced using mild reducing agents like 2-methylpyridine borane.

Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and mild reducing agents for reductive amination . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

ASP4132 is compared with other mitochondrial complex I inhibitors such as metformin, phenformin, and IACS-010759 . Unlike these compounds, this compound has shown a unique ability to activate AMPK and inhibit mTORC1, making it a promising candidate for cancer therapy . Similar compounds include:

Metformin: A widely used diabetes medication that also inhibits mitochondrial complex I.

Phenformin: Another biguanide with similar mechanisms but higher toxicity.

IACS-010759: A potent complex I inhibitor with significant anti-cancer activity but limited by dose-limiting toxicities.

This compound stands out due to its dual mechanism of action and potential for broader therapeutic applications .

Eigenschaften

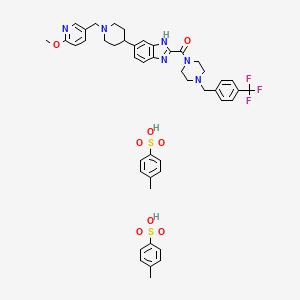

IUPAC Name |

[6-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35F3N6O2.2C7H8O3S/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38);2*2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMGCEXVMOJAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51F3N6O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of ASP4132 and how does it affect tumor cells?

A1: this compound acts as an indirect activator of AMP-activated protein kinase (AMPK). [, ] While the exact mechanism of this indirect activation is not fully elucidated in the provided abstracts, its downstream effects center on disrupting energy production in tumor cells. Specifically, this compound inhibits mitochondrial complex I, a crucial component of oxidative phosphorylation. [] This targeted inhibition reduces energy production, effectively hindering the rapid proliferation characteristic of many tumor cells. []

Q2: The provided research mentions this compound exhibits selectivity for cancer cell growth inhibition. What contributes to this selectivity?

A2: The research suggests that this compound's selectivity stems from the reliance of many tumor cells on oxidative phosphorylation for their increased energy demands. [] By targeting mitochondrial complex I, this compound preferentially impacts rapidly dividing cells with high metabolic activity, like tumor cells, potentially leading to a more targeted anti-cancer effect. []

Q3: What were the key challenges encountered with the initial compound (this compound) and how did the development of the second-generation candidate, 27b, address these?

A3: The initial clinical candidate, this compound, faced limitations related to its physicochemical properties, specifically low aqueous solubility and potential cardiotoxicity risks due to hERG channel inhibition. [] Compound 27b, designed through back-up medicinal chemistry, demonstrates marked improvements in these areas. [] It boasts significantly higher aqueous solubility and a reduced hERG inhibitory profile, ultimately presenting as a more promising candidate for clinical development. []

Q4: What preclinical data supports the potential of this compound as an anti-cancer agent?

A4: While specific details about preclinical studies aren't elaborated on in the abstracts, the research indicates that this compound effectively inhibits the growth of various human cancer cell lines in vitro, including breast cancer and non-small cell lung cancer. [, ] This cell-based evidence, alongside its impact on mitochondrial complex I and tumor cell metabolism, [] lays the groundwork for further investigations into its efficacy in animal models and ultimately, clinical trials. []

Q5: What is the significance of developing a "practical and scalable synthetic route" for this compound, as mentioned in one of the paper titles?

A5: The ability to synthesize a compound efficiently and on a larger scale is critical for its transition from research to clinical application. [] A practical and scalable synthetic route for this compound ensures sufficient quantities can be produced for preclinical and potentially, clinical trials, while also contributing to cost-effectiveness and facilitating future large-scale manufacturing if the compound advances to commercialization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-[(2-PHENOXYACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3017628.png)

![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)

![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)